Methylecgonidine
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry
Methylecgonidine is classified as a tropane alkaloid, a class of chemical compounds defined by the presence of a characteristic tropane ring in their structure. researchgate.netwikidoc.org Tropane alkaloids are secondary metabolites found naturally in a variety of plant families, including Solanaceae, Convolvulaceae, and Erythroxylaceae. researchgate.net These compounds have been a subject of chemical and pharmacological research for centuries due to their significant biological activities. researchgate.net
Structurally, this compound is closely related to other well-known tropane alkaloids such as cocaine and ecgonine (B8798807). wikipedia.orgwikipedia.org Ecgonine itself is a tropane derivative that serves as a precursor and a metabolite of cocaine. wikipedia.org this compound's chemical name is methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate. nih.gov While it is prominently known as a pyrolysis product, this compound has also been identified as a naturally occurring alkaloid in the bark and twigs of plants like Erythroxylum emarginatum and has been reported in other organisms such as Erythroxylum argentinum and Erythroxylum microphyllum. researchgate.netnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | nih.gov |
| Other Names | Anhydroecgonine (B8767336) methyl ester, Anhydromethylecgonine, AEME | chemeurope.com |
| Molecular Formula | C₁₀H₁₅NO₂ | chemeurope.comnih.gov |
| Molar Mass | 181.232 g/mol | chemeurope.comnih.gov |
| CAS Number | 43021-26-7 | chemeurope.comnih.gov |
Genesis of this compound as a Chemical Pyrolysis Product
A primary focus of research on this compound stems from its formation as a major pyrolysis product during the heating of cocaine base, commonly known as "crack" cocaine. wikipedia.orgnih.govnih.gov When cocaine is subjected to high temperatures, it undergoes thermal degradation, yielding this compound as one of the principal substances. google.com This chemical transformation is specific to the act of smoking cocaine base; this compound is not formed as a metabolite when powder cocaine is administered through other routes. wikipedia.orgchemeurope.com
This unique origin makes this compound a definitive biomarker for specifically identifying the use of crack cocaine. wikipedia.orgnih.gov Its presence in biological samples such as urine, blood, or tissues serves as a reliable indicator that an individual has smoked cocaine. nih.gov In the body, this compound has a relatively short half-life of 18-21 minutes and is metabolized to ecgonidine (B1247834) through processes including spontaneous and enzymatic hydrolysis. wikipedia.orgnih.gov Consequently, the detection of this compound and its metabolite, ecgonidine, provides valuable information for forensic and clinical analysis. nih.govnih.gov The relative concentrations of the two compounds can even be used to estimate the time since crack cocaine was used. wikipedia.orgchemeurope.com
Historical Trajectory of this compound Research
The scientific investigation of this compound began with its identification as a unique pyrolysis product of cocaine. google.com Early research, such as the work by Martin et al. in 1989 and Jacob III et al. in 1990, established its formation during the heating of cocaine base and its utility as a biomarker. google.com This discovery spurred the development of analytical methods to detect and quantify the compound in biological matrices.
Key research milestones include:
Development of Analytical Techniques: Researchers developed and refined methods like solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to accurately identify this compound and its metabolite, ecgonidine, in postmortem fluids and tissues. nih.govnih.govresearchgate.net
Stability Studies: To ensure the reliability of forensic analysis, studies were conducted to understand the stability of this compound in biological samples. Research showed that factors like temperature and the presence of preservatives like sodium fluoride (B91410) could affect its degradation to ecgonidine. nih.gov
Chemical Synthesis: Beyond its pyrolytic generation, scientific interest led to the development of non-pyrolytic chemical synthesis routes for this compound. wikipedia.orgchemeurope.com These methods, often starting from cocaine or ecgonine, involve hydrolysis, dehydration, and subsequent esterification, allowing for the production of the compound for research purposes. wikipedia.orgchemeurope.com
Use in Further Research: Synthetically produced this compound has become a valuable chemical intermediate. It is used in scientific research for the synthesis of various phenyltropane analogues, which are themselves subjects of pharmacological investigation. wikipedia.orgchemeurope.com
Investigation of Chemical Activity: Later research delved into the chemical and biological activities of this compound itself. Studies have explored its interactions with biological targets, such as its action as a partial agonist at M1 and M3 muscarinic receptors. wikipedia.orgnih.gov
Table 2: Selected Historical Research on this compound
| Year | Research Focus | Key Finding | Source |
|---|---|---|---|
| 1989 | Pyrolysis Products | This compound identified as a major pyrolysis product of cocaine base. | google.com |
| 1990 | Biomarker Identification | Detected in the urine of crack smokers, establishing it as a specific marker. | google.com |
| 2000 | Analytical Chemistry | Investigated the in vitro stability of this compound in plasma to optimize sample handling for accurate detection. | nih.gov |
| 2001 | Forensic Toxicology | Examined postmortem tissues and fluids, finding ecgonidine to be a potentially more useful long-term indicator of crack cocaine use than this compound. | nih.gov |
| 2003 | Pharmacokinetics | Characterized the pharmacokinetic and pharmacodynamic properties of this compound. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNEAHFGOEKBI-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276220 | |
| Record name | (-)-Methylecgonidine | |
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Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesylate: White solid; [Sigma-Aldrich MSDS] | |
| Record name | Anhydroecgonine methyl ester | |
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CAS No. |
43021-26-7 | |
| Record name | (-)-Anhydroecgonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |
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| Record name | Anhydroecgonine methyl ester | |
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| Record name | (-)-Methylecgonidine | |
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| Record name | Ecgonidine methyl ester mesylate | |
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| Record name | METHYL ECGONIDINE | |
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Ii. Synthetic Strategies and Chemical Derivatization of Methylecgonidine
Chemical Synthesis Methodologies
The chemical synthesis of methylecgonidine can be broadly categorized into two main approaches: the modification of existing precursors like cocaine and ecgonine (B8798807), and the de novo construction of the tropane (B1204802) ring system through total synthesis.
A common and direct method for producing this compound involves the chemical modification of cocaine or its hydrolysis product, ecgonine, through non-pyrolytic pathways. wikiwand.com This semi-synthetic approach leverages the readily available tropane skeleton from natural sources.
The synthesis begins with the hydrolysis of cocaine. Cocaine possesses two ester functional groups which can be cleaved under alkaline conditions. Treatment of cocaine with a base, such as sodium hydroxide, hydrolyzes both the methyl ester and the benzoyl ester, yielding ecgonine.
Following hydrolysis, the ecgonine molecule undergoes a dehydration step. This is typically accomplished by heating ecgonine in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide. This reaction eliminates a molecule of water to create a carbon-carbon double bond within the tropane ring system, resulting in the formation of anhydroecgonine (B8767336) (also known as ecgonidine). nih.gov
The final step in this semi-synthetic sequence is the esterification of the carboxylic acid group on anhydroecgonine to form this compound. This is a standard Fischer esterification reaction, where anhydroecgonine is treated with methanol (B129727) in the presence of an acid catalyst, such as anhydrous hydrochloric acid or sulfuric acid. chemeurope.com The acidic conditions protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, ultimately yielding the methyl ester, this compound.
Table 1: Non-Pyrolytic Synthesis of this compound from Cocaine
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Hydrolysis | Cocaine, 10% Sodium Hydroxide (NaOH), Reflux for 2-4 hours. | Ecgonine |
| 2 | Dehydration | Ecgonine, 95% Sulfuric Acid (H₂SO₄), 80°C for 1 hour. | Anhydroecgonine |
| 3 | Esterification | Anhydroecgonine, Methanol/Anhydrous Hydrochloric Acid (HCl), 60°C for 6 hours. | This compound |
Total synthesis provides a means to construct the this compound molecule without relying on natural precursors. These methods offer versatility and are crucial for creating structurally diverse analogues. Key strategies focus on efficiently building the characteristic bicyclic tropane framework.
Cycloaddition reactions are powerful tools for forming cyclic and bicyclic systems. The synthesis of the tropane skeleton has been achieved using various cycloaddition approaches. One notable method is the Huisgen [3+2] cycloaddition. nih.govd-nb.info This strategy can involve the microwave-assisted reaction of a cyclopropanated pyrrole (B145914) derivative with an electron-deficient dipolarophile. nih.gov The thermal or microwave-induced 6π-electrocyclic ring-opening of the cyclopropanated pyrrole generates a transient azomethine ylide (a 1,3-dipole), which is then trapped in situ by a dipolarophile in a [3+2] cycloaddition to stereoselectively form the 8-azabicyclo[3.2.1]octane core. nih.govd-nb.info
Other cycloaddition strategies have also been explored for tropane synthesis, such as [5+2] cycloadditions mediated by transition metal complexes and regio- and stereoselective 1,3-dipolar cycloadditions utilizing chiral auxiliaries to control the stereochemistry of the resulting bicyclic framework. rsc.org
A highly effective strategy for constructing the tropane skeleton is the tandem cyclopropanation/Cope rearrangement sequence. wikipedia.orgcaltech.edu This approach has been successfully used to synthesize (R/S)-methylecgonidine. wikiwand.com The reaction typically involves the interaction of a rhodium(II)-stabilized vinylcarbenoid, generated from a vinyldiazoacetate precursor, with a pyrrole. emory.edu
The sequence is initiated by the intermolecular cyclopropanation of the pyrrole ring by the vinylcarbenoid. emory.edu The resulting divinylcyclopropane intermediate is unstable and immediately undergoes a -sigmatropic rearrangement (Cope rearrangement). caltech.edu This rearrangement is driven by the release of ring strain in the cyclopropane (B1198618) ring and results in the formation of the thermodynamically more stable 8-azabicyclo[3.2.1]octane ring system, the core of this compound. wikipedia.orgcaltech.edu The reaction is highly diastereoselective and can be rendered enantioselective through the use of chiral rhodium catalysts. nih.gov
Table 2: Overview of Total Synthesis Strategies for the Tropane Skeleton
| Strategy | Key Reaction | Description | Example Reagents |
| Cycloaddition | Huisgen [3+2] Cycloaddition | A transient 1,3-dipole, generated from a cyclopropanated pyrrole, reacts with a dipolarophile to form the bicyclic system. nih.govd-nb.info | N-Boc-2-cyclopropylpyrrole, Dimethyl acetylenedicarboxylate (B1228247) (DMAD), Microwave irradiation. |
| Tandem Reaction | Cyclopropanation/Cope Rearrangement | A rhodium-catalyzed reaction between a vinyldiazoacetate and a pyrrole forms a divinylcyclopropane which rearranges to the tropane skeleton. wikipedia.orgwikiwand.com | N-((2-(TMS)ethoxy)carbonyl)pyrrole, Methyldiazobutenoate, Rhodium(II) hexanoate (B1226103) catalyst. wikipedia.org |
Total Synthesis Approaches for the Tropane Skeleton
Cycloaddition-Based Strategies
Synthesis of this compound Salts for Research Purity
For research purposes, producing this compound in a highly purified salt form is essential. The synthesis often begins with cocaine or ecgonine, which is reacted with hydrochloric acid to produce ecgonidine (B1247834) (also known as anhydroecgonine). chemeurope.com This intermediate is then methylated to yield this compound. chemeurope.com Another synthetic route involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine (B109427) and sodium hydroxide, followed by a reaction with methanol and sulfuric acid. chemeurope.comsmolecule.com
To achieve high purity, the resulting this compound base is often converted into a salt. This process not only facilitates purification but also improves the compound's stability and handling characteristics. Common salt forms include the hydrochloride and fumarate (B1241708) salts.
The hydrochloride salt can be synthesized by bubbling dry hydrogen chloride gas through a solution of this compound in a suitable solvent like diethyl ether. nih.govoup.com This method precipitates the salt, which can then be collected and further purified. For instance, crude anhydroecgonine hydrochloride has been produced and used in subsequent methylation steps without further purification, highlighting a streamlined approach. oup.com
The fumarate salt of this compound can be prepared to aid in purification. In one method, impurities were removed by washing the solid fumarate salt with acetone. The salt was then recrystallized from a methanol-ether mixture, yielding a product with a distinct melting point of 178°C. researchgate.net
The choice of the salt form can be critical for specific research applications. For example, tartrate salts are commonly used for phenyltropane derivatives of this compound, such as Troparil.
Table 1: Synthesis and Purification of this compound Salts
| Salt Form | Precursor(s) | Key Reagents/Steps | Purpose/Outcome |
| Hydrochloride | This compound Base | Dry HCl gas, Diethyl ether | Precipitation of the salt for purification. nih.govoup.com |
| Fumarate | This compound Base | Fumaric acid, Acetone (for washing), Methanol-ether (for recrystallization) | Removal of impurities and isolation of a crystalline salt with a defined melting point. researchgate.net |
| Tartrate | Phenyltropane derivatives | Tartaric acid | Commonly used for the purification and formulation of derivatives like Troparil. |
Chemical Derivatization for Analytical and Research Purposes
Chemical derivatization is a critical technique in the analysis of this compound, serving to enhance its properties for various analytical methods. research-solution.com This process can improve chromatographic separation and increase the sensitivity of spectroscopic detection.
Strategies for Enhanced Chromatographic Separation
For gas chromatography (GC) analysis, derivatization is often employed to increase the volatility and thermal stability of this compound and its metabolites. research-solution.com Silylation is a common strategy, where a silyl (B83357) group is introduced into the molecule.
One widely used derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netscispace.com This reagent reacts with active hydrogen atoms in the molecule, such as those in hydroxyl or amine groups, to form more volatile and less polar tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This derivatization is particularly useful for the simultaneous analysis of this compound and its hydrolysis product, ecgonidine. researchgate.net Other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) have also been utilized. journal-imab-bg.org
Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in combination with 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH) is another effective derivatization method. scielo.br This approach enhances the chromatographic properties of the analytes for GC analysis.
Liquid chromatography-mass spectrometry (LC-MS) often offers the advantage of analyzing compounds without derivatization, which simplifies sample preparation. nih.gov However, derivatization can still be employed to improve ionization efficiency and chromatographic retention. For instance, pentafluorobenzoyl chloride has been used as a derivatizing reagent for related compounds to enhance detection in LC-MS analysis. google.com
Table 2: Derivatization Strategies for Chromatographic Analysis of this compound
| Derivatization Agent | Analytical Technique | Purpose |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | GC-MS | Increases volatility and thermal stability for improved separation and detection. researchgate.netscispace.comnih.gov |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Silylation to create more volatile derivatives. journal-imab-bg.org |
| PFPA (Pentafluoropropionic anhydride) / PFPOH (2,2,3,3,3-pentafluoro-1-propanol) | GC-FID | Acylation to improve chromatographic behavior. scielo.br |
| Pentafluorobenzoyl chloride | LC-MS | Potential for improved ionization and retention for related compounds. google.com |
Derivatization for Spectroscopic Characterization
Derivatization plays a crucial role in the spectroscopic characterization of this compound, particularly for mass spectrometry (MS). The formation of derivatives can lead to more informative mass spectra with characteristic fragmentation patterns, aiding in structural elucidation and confident identification.
When using GC-MS, the derivatized forms of this compound and its metabolites produce distinct mass spectra. For example, the TBDMS derivative of this compound provides a specific mass spectrum that allows for its quantification and confirmation in biological samples. nih.gov The choice of derivatizing agent can influence the fragmentation pattern and the intensity of the molecular ion, which is critical for achieving low limits of detection. journal-imab-bg.org
In the context of research, derivatization is also used to synthesize new molecules from this compound for structure-activity relationship studies. A notable example is the synthesis of phenyltropane analogues like Troparil. evitachem.comwikipedia.org This involves the reaction of this compound with phenylmagnesium bromide, a Grignard reagent, which adds a phenyl group to the molecule. evitachem.comwikipedia.org The resulting derivatives are then studied for their pharmacological properties.
Iii. Biochemical Pathways, Metabolic Transformations, and Stability of Methylecgonidine
Chemical and Enzymatic Hydrolysis Pathways
Methylecgonidine undergoes degradation through two main routes: non-enzymatic chemical hydrolysis and enzymatic hydrolysis mediated by esterases. researchgate.netnih.gov The primary hydrolysis product is anhydroecgonine (B8767336) (ecgonidine). nih.govoup.com
The stability of this compound is significantly dependent on pH. scispace.com Chemical hydrolysis occurs spontaneously in aqueous solutions, with the rate of degradation increasing at higher pH values. nih.govscispace.com
At a basic pH of 10.0, this compound degrades rapidly, with over 96% of the compound hydrolyzing within seven days. scispace.com
At a physiological pH of 7.4, a 50% reduction in concentration was observed after 30 days. scispace.com
Conversely, the compound is considerably more stable in acidic conditions. At pH 5.0, concentrations of this compound showed minimal variation (within 6%) over a six-month period. scispace.com
In urine, this compound has been found to be stable, while cocaine concentrations tend to decrease over time with a corresponding increase in its metabolite, benzoylecgonine. scielo.br The formation of anhydroecgonine from this compound has been noted to occur in urine at a pH greater than or equal to 8.0. researchgate.net
Table 1: Effect of pH on this compound Stability
| pH | Observation | Time Frame | Reference |
|---|---|---|---|
| 5.0 | Concentration varied only within 6% of initial | 6 months | scispace.com |
| 7.4 | 50% decrease in concentration | 30 days | scispace.com |
| ≥ 8.0 (in urine) | Formation of anhydroecgonine | Not specified | researchgate.net |
| 10.0 | >96% decrease in concentration | 7 days | scispace.com |
Enzymatic hydrolysis is a significant pathway for the metabolism of this compound in the body. researchgate.netscielo.br Studies have shown that this process occurs in various biological matrices, including plasma and microsomal preparations from several organs. nih.govnih.gov In human plasma, the enzymatic hydrolysis to anhydroecgonine is considerably faster than chemical hydrolysis at physiological pH. nih.govscispace.com For instance, 50% of this compound in human plasma was hydrolyzed within 5 days at room temperature and within 13 days at 4°C. nih.gov
Research using rat microsomal preparations has demonstrated enzymatic hydrolysis of this compound to anhydroecgonine in the liver, lung, kidney, and brain, with the liver showing the highest activity and the brain the lowest. nih.govacs.org
The primary enzyme responsible for the hydrolysis of this compound in human plasma is butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govscielo.brpatsnap.com The addition of BChE to buffer solutions containing this compound significantly accelerates its hydrolysis to anhydroecgonine, confirming the enzyme's role in its degradation. nih.govscispace.com While BChE also metabolizes cocaine, the hydrolysis of this compound appears to be a slower process. scispace.com
The enzymatic hydrolysis of this compound can be significantly reduced by the presence of esterase inhibitors. nih.gov Studies have shown that adding inhibitors like sodium fluoride (B91410) (NaF) or echothiophate (B1218750) iodide to human plasma substantially slows the rate of this compound degradation. nih.govoup.com Sodium fluoride was also found to inhibit the enzymatic hydrolysis of this compound in rat microsomal preparations. nih.govacs.org This inhibition is crucial for the accurate measurement of this compound in biological samples, as it prevents in vitro degradation after sample collection. nih.govresearchgate.net
Table 2: Effect of Esterase Inhibitors on this compound Hydrolysis in Human Plasma
| Condition | Observation | Reference |
|---|---|---|
| Unpreserved Plasma (Room Temp) | 50% hydrolysis in 5 days | nih.gov |
| Unpreserved Plasma (4°C) | 50% hydrolysis in 13 days | nih.gov |
| Plasma with Sodium Fluoride | Significantly reduced hydrolysis | nih.gov |
| Plasma with Echothiophate Iodide | Significantly reduced hydrolysis | nih.gov |
Enzymatic Hydrolysis by Esterases in Biological Matrices
Butyrylcholinesterase-Mediated Processes
Oxidative Metabolic Pathways
In addition to hydrolysis, this compound is also metabolized through oxidative pathways, primarily in the liver and lungs. nih.govacs.org These pathways are analogous to some of the oxidative routes known for cocaine metabolism. nih.gov
Studies using rat liver and lung microsomes have identified specific oxidative metabolites of this compound. nih.govacs.org One identified product is anhydroecgonine methyl ester N-oxide (AEMENO). nih.govresearchgate.net Its detection required the use of nanoelectrospray multiple-stage mass spectrometry due to its thermal instability during gas chromatography-mass spectrometry analysis. researchgate.net
Another oxidative metabolite identified in liver and lung microsomes is anhydronorecgonine methyl ester (ANEME), which is formed through N-demethylation. nih.govacs.org However, researchers did not observe the formation of N-hydroxy-anhydronorecgonine derivatives, which are precursors to cytotoxic metabolites in the cocaine metabolic pathway. nih.gov
Table 3: Identified Oxidative Metabolites of this compound
| Metabolite | Abbreviation | Metabolic Process | Reference |
|---|---|---|---|
| Anhydroecgonine methyl ester N-oxide | AEMENO | N-oxidation | nih.govresearchgate.net |
| Anhydronorecgonine methyl ester | ANEME | N-demethylation | nih.gov |
Compound Names
| Name | Abbreviation |
| Anhydroecgonine | AE |
| Anhydroecgonine ethyl ester | AEEE |
| Anhydroecgonine methyl ester | AEME |
| Anhydroecgonine methyl ester N-oxide | AEMENO |
| Anhydronorecgonine ethyl ester | ANEEE |
| Anhydronorecgonine methyl ester | ANEME |
| Benzoylecgonine | BE |
| Butyrylcholinesterase | BChE |
| Cocaine | COC |
| Ecgonidine (B1247834) | EC |
| This compound | MEG |
| Sodium Fluoride | NaF |
N-Demethylation Pathways
The metabolic transformation of this compound includes N-demethylation, a process analogous to a key pathway in cocaine metabolism. acs.orgnih.gov This pathway involves the removal of the methyl group from the nitrogen atom of the tropane (B1204802) ring, leading to the formation of the metabolite anhydronorecgonine methyl ester (ANEME). acs.orgnih.gov The formation of ANEME from this compound has been identified in in vitro studies utilizing microsomal preparations from specific tissues. acs.orgnih.gov
Research indicates that this oxidative metabolic pathway is catalyzed by the cytochrome P450 (CYP450) enzyme system. research-solution.com While the specific isozymes responsible for this compound N-demethylation are not fully elucidated, the parallel pathway for cocaine involves CYP3A4 in the human liver. nih.govnih.gov Studies using rat liver and lung microsomes have successfully identified ANEME as a metabolite of this compound. acs.orgnih.gov This suggests that the enzymatic machinery for N-demethylation is present and active in these organs. acs.orgnih.gov
Transesterification Processes in the Presence of Alcohols
Transesterification is a significant metabolic process for this compound when ethanol (B145695) is present in the system. acs.orgnih.gov This reaction is chemically similar to the well-documented conversion of cocaine to cocaethylene (B1209957) in the presence of ethanol. acs.orgwvu.edu In this process, the methyl ester group of this compound is exchanged for an ethyl ester group, resulting in the formation of anhydroecgonine ethyl ester (AEEE). nih.govresearchgate.net
This metabolic conversion is enzymatically mediated and has been demonstrated in in vitro studies. acs.orgnih.gov Furthermore, the N-demethylated metabolite of this compound, ANEME, can also undergo this transesterification process. acs.orgnih.gov In the presence of ethanol, ANEME is metabolized to form anhydronorecgonine ethyl ester (ANEEE). nih.govresearchgate.net The identification of AEEE in the urine of individuals who have consumed both crack cocaine and ethanol provides in vivo evidence for this pathway. wvu.edu
In Vitro and Ex Vivo Metabolic Studies Using Tissue Preparations
The metabolism of this compound has been investigated using microsomal preparations from various rat organs to understand its tissue-specific biotransformation. acs.orgnih.gov These studies have focused on identifying metabolites resulting from hydrolysis and oxidative pathways. acs.orgnih.gov Analysis of incubation mixtures typically involves gas chromatography-mass spectrometry (GC-MS) and nanoelectrospray multiple-stage mass spectrometry. nih.gov
In a pivotal study, microsomal preparations from rat liver, lung, kidney, and brain were used to assess the metabolic fate of this compound. acs.orgnih.gov The primary metabolites identified were anhydroecgonine (AE) via enzymatic hydrolysis, and anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide via oxidative pathways. acs.orgnih.gov The activity and the types of metabolites formed varied significantly across the different tissues. acs.orgnih.gov
In vitro studies using rat liver microsomes demonstrate that the liver is a primary site for this compound metabolism. acs.orgnih.gov Hepatic microsomes exhibited the highest enzymatic activity for the hydrolysis of this compound to its metabolite anhydroecgonine (AE). acs.orgnih.gov In addition to hydrolysis, oxidative metabolism was also prominent. Two key oxidative metabolites, anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide, were identified following incubation with liver microsomes. acs.orgnih.govwvu.edu When ethanol was introduced into the incubation mixture, the liver microsomes also catalyzed the formation of the transesterification products anhydroecgonine ethyl ester (AEEE) and anhydronorecgonine ethyl ester (ANEEE). acs.orgnih.gov
Pulmonary tissues also play a role in the metabolism of this compound. acs.orgnih.gov Studies with rat lung microsomes revealed the presence of enzymatic hydrolysis, converting this compound to anhydroecgonine (AE). acs.orgnih.gov Similar to the liver, lung microsomes were capable of oxidative metabolism, producing both anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide. acs.orgnih.gov This indicates that the lung possesses the necessary enzymatic systems for both hydrolytic and oxidative transformations of this compound. acs.orgnih.gov
Metabolic activity was also observed in microsomal preparations from rat kidneys. acs.orgnih.gov Enzymatic hydrolysis of this compound to anhydroecgonine (AE) was detected in these preparations. acs.orgnih.gov However, in contrast to liver and lung microsomes, the oxidative metabolites anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide were not found in incubations with renal microsomes. acs.orgnih.gov This suggests that while renal tissues can hydrolyze this compound, they may lack the specific cytochrome P450 activity required for its N-demethylation and N-oxidation. acs.orgnih.gov
Of the tissues studied, microsomal preparations from the brain exhibited the lowest metabolic activity towards this compound. acs.orgnih.gov Enzymatic hydrolysis to anhydroecgonine (AE) was present but at a significantly lower rate compared to the other organs. acs.orgnih.gov Similar to the findings in kidney microsomes, no oxidative metabolites such as anhydronorecgonine methyl ester (ANEME) or anhydroecgonine methyl ester N-oxide were detected. acs.orgnih.gov This indicates a limited capacity for this compound metabolism within the brain at the microsomal level. acs.orgnih.gov
Research Findings: this compound Metabolites in Rat Microsomal Preparations
The following table summarizes the metabolites of this compound identified in in vitro studies using microsomal preparations from various rat organs.
| Tissue Preparation | Hydrolytic Metabolite (AE) | Oxidative Metabolite (ANEME) | Oxidative Metabolite (AEME N-oxide) | Transesterification Metabolite (AEEE) |
| Hepatic (Liver) | Yes | Yes | Yes | Yes (w/ Ethanol) |
| Pulmonary (Lung) | Yes | Yes | Yes | Not Reported |
| Renal (Kidney) | Yes | No | No | Not Reported |
| Neural (Brain) | Yes (Lowest Activity) | No | No | Not Reported |
Data sourced from studies on rat organ microsomes. acs.orgnih.gov
Microsomal Preparations from Renal Tissues
Biotransformation to Ecgonidine and Other Metabolites in Animal Models
The metabolism of this compound (AEME) has been investigated in animal models, primarily utilizing microsomal preparations from rats to identify metabolic pathways. nih.govacs.org These studies reveal that this compound undergoes both hydrolytic and oxidative transformations. nih.gov
The primary metabolic pathway is the enzymatic hydrolysis of this compound to its main metabolite, ecgonidine (AE). nih.govacs.org This hydrolytic activity has been observed in microsomal preparations from various rat organs, including the liver, lungs, kidneys, and brain. nih.gov The highest rate of this conversion occurs in liver microsomes, with the brain showing the lowest activity. nih.gov The enzyme responsible for this hydrolysis is butyrylcholinesterase. researchgate.netresearchgate.net
In addition to hydrolysis, oxidative metabolic pathways have been identified in rat liver and lung microsomes. nih.govacs.org These pathways lead to the formation of other metabolites, including anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide. nih.gov However, these oxidative metabolites were not detected in kidney and brain microsomes, suggesting that the microsomal oxidizing capacity for this compound is negligible in these organs under the studied conditions. acs.org
Furthermore, in the presence of ethanol, this compound can undergo transesterification, a process also known from cocaine metabolism. nih.gov This leads to the formation of anhydroecgonine ethyl ester and anhydronorecgonine ethyl ester in rat liver and lung microsomes. nih.gov Studies in sheep have also confirmed that ecgonidine is a metabolite of this compound, formed via esterase activity. researchgate.net In sheep, this compound is cleared rapidly from the blood, with a half-life of 18 to 21 minutes, while its metabolite ecgonidine has a significantly longer half-life of 94 to 137 minutes. researchgate.netresearchgate.net
Table 1: this compound Metabolites Identified in Rat Microsomal Preparations
| Metabolite | Metabolic Pathway | Organ Microsomes Where Identified |
|---|---|---|
| Ecgonidine (AE) | Enzymatic Hydrolysis | Liver, Lung, Kidney, Brain |
| Anhydronorecgonine methyl ester (ANEME) | N-demethylation (Oxidative) | Liver, Lung |
| Anhydroecgonine methyl ester N-oxide | N-oxidation (Oxidative) | Liver, Lung |
| Anhydroecgonine ethyl ester | Transesterification (in presence of ethanol) | Liver, Lung |
| Anhydronorecgonine ethyl ester | Transesterification (in presence of ethanol) | Liver, Lung |
Data sourced from studies on rat microsomal preparations. nih.govacs.org
Stability Profiles of this compound in Biological Matrices (Excluding Human Clinical Samples)
The stability of this compound is a critical factor for its detection and quantification in biological samples. Research has shown that it is an unstable compound, particularly in plasma, undergoing degradation through both chemical and enzymatic hydrolysis. researchgate.net
Temperature has a significant impact on the stability of this compound in biological matrices. researchgate.netnih.gov Studies conducted on sheep plasma demonstrate that lower temperatures effectively limit the degradation of this compound and the subsequent formation of its hydrolytic product, ecgonidine. researchgate.netnih.gov
In an in vitro study using sheep plasma, this compound was incubated at various temperatures over a 48-hour period. researchgate.net The results showed a clear temperature-dependent degradation pattern. At higher temperatures like 37°C and 21°C (room temperature), the concentration of this compound decreased significantly over time. researchgate.net Conversely, storage at lower temperatures of 1°C and, most notably, -80°C, preserved the compound's integrity. researchgate.netnih.gov this compound stored in plasma at -80°C was found to be stable for as long as one month, even without the presence of enzyme inhibitors. researchgate.netnih.gov This underscores the critical role of low-temperature storage in preventing the ex vivo degradation of this compound. researchgate.net
Table 2: Effect of Temperature on this compound Stability in Sheep Plasma
| Incubation Temperature | Time (hours) | Mean this compound Concentration (% of Initial) |
|---|---|---|
| 37°C | 2 | ~75% |
| 37°C | 8 | ~40% |
| 37°C | 24 | ~10% |
| 21°C | 8 | ~80% |
| 21°C | 24 | ~50% |
| 21°C | 48 | ~25% |
| 1°C | 48 | ~90% |
| -80°C | 48 | ~100% |
Data represents approximate values derived from stability studies in sheep plasma. researchgate.netnih.gov
The degradation of this compound in biological matrices is not solely a chemical process but is also mediated enzymatically. researchgate.netoup.com The primary enzyme implicated in its hydrolysis is butyrylcholinesterase. researchgate.netresearchgate.netnih.gov Consequently, the use of enzyme inhibitors can significantly enhance the stability of this compound in vitro.
Studies in sheep plasma have shown that the addition of sodium fluoride (NaF), a known esterase inhibitor, effectively limits the degradation of this compound. researchgate.netnih.gov The protective effect was concentration-dependent, with higher concentrations of NaF providing greater stability. researchgate.net The presence of NaF reduced the rate of this compound hydrolysis and the formation of ecgonidine, even at room and physiological temperatures. researchgate.netnih.gov Similarly, research using rat microsomal preparations confirmed that enzymatic hydrolysis of this compound to ecgonidine was inhibited by sodium fluoride. nih.gov Other cholinesterase inhibitors, such as echothiophate iodide, have also been shown to be potent in reducing hydrolysis, suggesting that inhibition of butyrylcholinesterase activity is key to preserving this compound in plasma samples. oup.comnih.gov
Table 3: Effect of Sodium Fluoride (NaF) on this compound Stability in Sheep Plasma at 37°C
| NaF Concentration | Incubation Time (hours) | Mean this compound Concentration (% of Initial) |
|---|---|---|
| 0% | 8 | ~40% |
| 0.25% | 8 | ~85% |
| 1.0% | 8 | ~95% |
| 0% | 24 | ~10% |
| 0.25% | 24 | ~60% |
| 1.0% | 24 | ~80% |
Data represents approximate values derived from stability studies in sheep plasma. researchgate.netnih.gov
Iv. Advanced Analytical Methodologies for Methylecgonidine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating methylecgonidine from the myriad of other compounds present in a sample. The choice between gas and liquid chromatography is often dictated by the sample matrix, required sensitivity, and the specific research objectives.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of this compound. It is frequently used for analyzing samples from postmortem fluids and tissues, blood, and urine. The volatility of this compound makes it suitable for GC analysis.
Sample preparation for GC-MS analysis often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte. In some methods, derivatization is employed to improve the chromatographic properties and thermal stability of related metabolites, though this compound itself can often be analyzed without it. For instance, derivatizing agents such as 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) and pentafluoropropionic anhydride (B1165640) (PFPA) have been used for the analysis of cocaine and its metabolites, providing stable derivatives with high molecular weights.
The GC separation is typically performed on a capillary column, such as a HP-5ms. The mass spectrometer, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, detects the characteristic ions of this compound. An optimized GC-MS method identified this compound at a retention time of 14.20 minutes, with key electron ionization (EI) mass spectrum fragments at m/z 181, 152, and 122. Limits of detection can be as low as 0.5 to 4.0 ng/mL in biological fluids.
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) | |
| Oven Program | Initial 50°C (0.5 min), ramp 3°C/min to 200°C, ramp 4°C/min to 230°C | |
| Inlet Temperature | 250°C (Splitless mode) | |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | |
| Key EI-MS Ions (m/z) | 181 (M+), 152, 122 | |
| Retention Time | 14.20 min |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for this compound analysis, offering high sensitivity and specificity, often without the need for derivatization. This technique is particularly advantageous for analyzing polar and thermally labile compounds in complex matrices like urine and wastewater.
Typical LC-MS/MS methods employ reversed
Tandem Mass Spectrometry (MS/MS or MSn)
Sample Preparation Techniques for Complex Biological Matrices (Excluding Human Clinical Samples)
Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, this compound, from complex matrices such as animal tissues and environmental water samples. The choice of technique depends on the matrix's nature and the subsequent analytical instrumentation.
Solid-phase extraction (SPE) is a widely adopted technique for purifying and concentrating this compound and its metabolites from diverse matrices due to its high efficiency, ease of use, and reduced solvent consumption compared to traditional methods. researchgate.netnih.gov Various SPE sorbents and protocols have been developed to handle matrices ranging from animal tissues to municipal wastewater.
In forensic research involving animal models or postmortem tissues, SPE is a standard procedure. researchgate.net For instance, in studies analyzing postmortem sheep or rat tissues (liver, brain), mixed-mode SPE columns containing both hydrophobic (like C8) and ion-exchange (like benzene (B151609) sulfonic acid) functionalities are frequently used. researchgate.netnih.gov These allow for a robust extraction of this compound along with other cocaine-related compounds. The general process involves conditioning the cartridge, loading the diluted and acidified sample, washing away interferences, and eluting the analytes with a specific solvent mixture. journal-imab-bg.orgnih.gov
Wastewater-based epidemiology, an approach to monitor drug consumption in communities, also heavily relies on SPE for the analysis of this compound. researchgate.netnist.gov Given the low concentrations expected in environmental samples, a preconcentration step via SPE is often necessary. researchgate.net Methodologies have been developed using various cartridges to extract this compound from wastewater samples, often followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov
Below is a table summarizing various SPE methods used for this compound in non-human biological and environmental matrices.
Table 1: Solid-Phase Extraction (SPE) Protocols for this compound Analysis| Matrix | SPE Sorbent Type | Conditioning Solvents | Wash Solvents | Elution Solvent | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Animal Tissues (Liver, Brain) | Mixed-Mode (C8 and Benzene Sulfonic Acid) | Methanol (B129727), Water | Distilled Water, 0.1 M Acetic Acid, Acetonitrile | Methylene Chloride:Isopropanol:Ammonium Hydroxide (78:20:2) | GC-MS | researchgate.netnih.gov |
| Rat Organ Microsomes (Liver, Lung, Kidney, Brain) | Not specified | Not specified | Not specified | Not specified | GC-MS | nih.gov |
| Municipal Wastewater | Strata XC (Mixed-Mode Cation Exchange) | Methanol, UHP Water, 0.1% HCl | UHP Water, 0.1% HCl | Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) | LC-MS/MS | nih.gov |
| Municipal Wastewater | Not specified | Not specified | Not specified | Not specified | Isotopic-Dilution LC-MS/MS | researchgate.netnist.gov |
| Sweat (from patches) | Mixed-Mode Cation Exchange | Methanol, Water | Water, Acetic Acid, Acetonitrile | Methylene Chloride:Isopropanol:Ammonium Hydroxide (78:20:2) | GC-MS | nih.gov |
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases. While often more labor-intensive and solvent-consuming than SPE, LLE remains a valuable method for isolating this compound from certain biological matrices. benthamopen.comlawdata.com.tw
The fundamental principle involves adjusting the pH of the aqueous sample to render the analyte of interest, which is basic, non-ionized and therefore more soluble in an organic solvent. benthamopen.com An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of cocaine, its metabolites, and this compound in blood utilized an LLE procedure. researchgate.net This method demonstrated high extraction recoveries for this compound. researchgate.net
Table 2: Liquid-Liquid Extraction (LLE) Protocol for this compound
| Matrix | Extraction Solvent | Key Parameters | Extraction Recovery | Analytical Method | Reference |
|---|---|---|---|---|---|
| Blood | MTBE/2-propanol (70:30, v/v) | pH adjustment to alkaline conditions to ensure this compound is in its free base form. | Approximately 80% | UHPLC-MS/MS | researchgate.net |
Chemical derivatization is a crucial step in sample preparation, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.com The process involves chemically modifying the analyte to improve its analytical characteristics. For this compound and its metabolites, derivatization is employed to increase volatility, improve thermal stability, and enhance chromatographic separation and detection. jfda-online.comnih.gov
Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. journal-imab-bg.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netjournal-imab-bg.org Another approach is acylation, using reagents like pentafluoropropionic anhydride (PFPA) in combination with a fluorinated alcohol such as 2,2,3,3,3-pentafluoro-1-propanol (PFP), which can improve chromatographic efficiency and detector response. nih.govjfda-online.com
Table 3: Derivatization Reagents for this compound Analysis
| Derivatization Reagent | Abbreviation | Compound Class | Purpose | Typical Analytical Method | Reference |
|---|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (+ 1% TMCS) | BSTFA | Silylating Agent | Increases volatility and thermal stability. | GC-MS | journal-imab-bg.orgnih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Silylating Agent | Forms stable TBDMS derivatives, improves volatility. | GC-MS | journal-imab-bg.orgnih.gov |
| Pentafluoropropionic anhydride / Pentafluoro-1-propanol | PFPA / PFP | Acylating Agents | Improves chromatographic properties and electron capture detection. | GC-MS | nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide | Not specified | Silylating Agent | Used for derivatization of extracts from postmortem tissues. | GC-MS | researchgate.net |
Liquid-Liquid Extraction (LLE) Methodologies
Application of Isotope-Labeled Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification in mass spectrometry-based analyses. nih.govresearchgate.net In the analysis of this compound, an isotopically labeled analog, such as deuterated this compound (d3-MED or d3-AEME), is added to the sample at the beginning of the preparation process. researchgate.net
This internal standard behaves almost identically to the non-labeled analyte (this compound) throughout the extraction, derivatization, and chromatographic separation steps. researchgate.net Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the response of the analyte to the response of the isotope-labeled standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects. researchgate.netnist.gov This isotope dilution mass spectrometry (IDMS) approach is essential for complex matrices like postmortem tissues and wastewater, where significant signal suppression or enhancement can occur. researchgate.netresearchgate.netnih.gov
Research has focused on evaluating various commercially available isotope-labeled analogs for cocaine and its metabolites, including this compound, to determine optimal ion pairs for quantitative analysis that minimize cross-contribution between the analyte and the standard. researchgate.net
Table 4: Isotope-Labeled Standards in this compound Quantitative Analysis
| Isotope-Labeled Standard | Analyte | Application | Analytical Method | Ions Monitored (m/z) | Reference |
|---|---|---|---|---|---|
| d3-Methylecgonidine (d3-MED) | This compound (MED) | Quantification in postmortem tissues. | GC-MS | Not specified | researchgate.net |
| d3-Ecgonidine (d3-ED) | Ecgonidine (B1247834) (ED) | Quantification in postmortem tissues. | GC-MS | Not specified | researchgate.net |
| Deuterated Analogs | Cocaine and metabolites | Quantification in blood and urine. | GC-MS with SIM | Analyte: 303, 321, 331; Standard: 308, 324, 334 | nih.gov |
| N-CD3-cocaine | Cocaine and metabolites | Disposition studies in rats. | GC-MS | Not specified | nih.gov |
V. Pharmacological Characterization of Methylecgonidine in Preclinical Models
Receptor Binding and Agonist/Antagonist Activity
Methylecgonidine's pharmacological activity is significantly defined by its interactions with muscarinic cholinergic receptors and its influence on the dopaminergic system.
Research has demonstrated that this compound acts as a partial agonist at the M1 and M3 muscarinic acetylcholine (B1216132) receptor subtypes. researchgate.net This interaction is considered a key factor in its observed toxicity. researchgate.net Studies using Chinese Hamster Ovary (CHO) cells heterologously expressing rat muscarinic acetylcholine receptor (mAChR) subtypes have been instrumental in elucidating these properties. researchgate.net
Calcium mobilization assays in these cells revealed that this compound induces a partial agonist response at M1 and M3 receptors. researchgate.net Furthermore, binding experiments have shown that this compound has an affinity for muscarinic cholinergic receptors, with a particular preference for the M2 subtype in l-[N-methyl-3H]scopolamine competition binding studies. researchgate.net While it acts as a partial agonist at M1 and M3 subtypes, it demonstrates antagonist activity at the other mAChR subtypes. researchgate.net The activation of M1 and M3 receptors by this compound is believed to contribute to downstream cellular effects, including DNA fragmentation and neuronal apoptosis. researchgate.net
Table 1: Muscarinic Receptor Activity of this compound
| Receptor Subtype | Activity | Research Model |
|---|---|---|
| M1 | Partial Agonist | CHO cells expressing rat mAChRs |
| M2 | Binding Preference/Antagonist Activity | CHO cells expressing rat mAChRs |
| M3 | Partial Agonist | CHO cells expressing rat mAChRs |
| Other Subtypes | Antagonist | CHO cells expressing rat mAChRs |
Data sourced from studies on CHO cells expressing rat muscarinic acetylcholine receptors. researchgate.net
This compound also influences the dopaminergic system, a key pathway in reward and addiction. researchgate.net Studies have shown that its administration can lead to neuroadaptation within this system. researchgate.net Specifically, research indicates that this compound can increase dopamine (B1211576) levels in the nucleus accumbens. researchgate.net This elevation in dopamine is associated with a subsequent downregulation of D1 dopamine receptors in the caudate putamen, while D2 receptor levels remain unchanged. researchgate.net These alterations are characteristic of dopaminergic neuroadaptation. researchgate.net
Muscarinic Cholinergic Receptor Interactions (M1, M3 Subtypes)
In Vitro Pharmacological Investigations
In vitro studies have provided further insight into the cellular and tissue-level effects of this compound, particularly concerning cardiovascular and respiratory systems.
Investigations using isolated cardiac myocytes have revealed that this compound can exert direct effects on cardiac function. In isolated ferret myocytes, this compound was observed to decrease peak cell shortening and intracellular calcium concentration in a dose-dependent manner, suggesting a negative inotropic effect. Some studies suggest these effects may be, at least in part, mediated by its action on M2 muscarinic receptors in cardiac myocytes. However, other findings indicate that the negative contractile actions may also involve a direct toxic effect on heart tissue, not solely mediated by muscarinic pathways.
Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO) in cultured neonatal rat cardiomyocytes. researchgate.net This effect is also linked to its interaction with muscarinic receptors. In cultured human embryonic lung cells, which primarily express M2 muscarinic receptors, this compound was found to be more potent than cocaine in stimulating these receptors. nih.gov One study reported an IC50 value of approximately 170 µM for the inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, which is significantly less potent than other cocaine metabolites like cocaethylene (B1209957). nih.gov
Table 2: In Vitro Cardiovascular Effects of this compound
| Effect | Cell/Tissue Model | Key Findings |
|---|---|---|
| Cardiac Contractility | Isolated Ferret Myocytes | Dose-dependent decrease in peak cell shortening and intracellular calcium. |
| Nitric Oxide Production | Cultured Neonatal Rat Cardiomyocytes | Stimulation of NO production. researchgate.net |
| hERG Channel Inhibition | Not Specified | IC50 of ~170 µM. nih.gov |
| Muscarinic Receptor Stimulation | Cultured Human Embryonic Lung Cells (M2) | More potent stimulation than cocaine. nih.gov |
Studies on isolated guinea pig tracheal rings have demonstrated that this compound can act as a potent, non-competitive, and irreversible antagonist of acetylcholine-induced contractions. google.com This effect was observed at nanomolar concentrations and above. google.com The antagonism was found to be insurmountable, meaning that increasing the concentration of acetylcholine could not restore the maximal contractile response after the tissue was exposed to this compound. google.com This is in contrast to the competitive antagonism observed with agents like atropine (B194438). google.com
Table 3: Effect of this compound on Acetylcholine-Induced Contraction in Isolated Guinea Pig Tracheal Rings
| Compound | Concentration | Effect on Acetylcholine-Induced Contraction |
|---|---|---|
| This compound | ≥ 1 nM | Non-competitive, irreversible antagonism. google.com |
| Cocaine | Micromolar concentrations | Sensitized tracheal rings, increasing potency and efficacy of acetylcholine. google.com |
Data from in vitro studies on isolated guinea pig tracheal rings. google.com
Effects on Cardiac Cell Contractility and Nitric Oxide Production
In Vivo Studies in Animal Models (Excluding Human Trials)
In vivo studies in animal models have corroborated the in vitro findings, particularly regarding the cardiovascular effects of this compound. A study conducted in sheep demonstrated that intravenous administration of this compound (0.1-3.0 mg/kg) produced significant cardiovascular responses consistent with muscarinic agonism. researchgate.netnih.gov The primary effects observed were significant hypotension and tachycardia. researchgate.netnih.gov In some animals, a mild bradycardia was noted a few minutes after the injection. researchgate.netnih.gov Importantly, the hypotensive effects of this compound were antagonized by pretreatment with the muscarinic antagonist atropine methyl bromide (15 µg/kg), supporting the hypothesis that these in vivo cardiovascular effects are mediated through muscarinic receptor activation. researchgate.netnih.gov
Table 4: In Vivo Cardiovascular Effects of this compound in Sheep
| Parameter | Observation | Antagonism |
|---|---|---|
| Blood Pressure | Significant hypotension. researchgate.netnih.gov | Antagonized by atropine methyl bromide (15 µg/kg). researchgate.netnih.gov |
| Heart Rate | Significant tachycardia. researchgate.netnih.gov | Not specified. |
| Heart Rate (transient) | Mild bradycardia observed in some animals 3-5 minutes post-injection. researchgate.netnih.gov | Not specified. |
Data from intravenous administration of this compound (0.1-3.0 mg/kg) in sheep. researchgate.netnih.gov
Cardiovascular System Responses (e.g., Hypotension, Tachycardia, Bradycardia)
In vivo studies in animal models have demonstrated that this compound administration leads to significant cardiovascular responses. Intravenous administration in sheep resulted in pronounced hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate). researchgate.netnih.gov Interestingly, a transient and mild bradycardia (a slowed heart rate) was also observed in some sheep approximately 3 to 5 minutes after injection. researchgate.netnih.gov These cardiovascular effects, particularly the hypotensive response, are consistent with the activation of muscarinic cholinergic receptors. researchgate.netoup.com Pre-treatment with atropine methyl bromide, a muscarinic receptor antagonist, was shown to block the hypotensive effects of this compound, further supporting this mechanism. researchgate.netnih.gov In rabbits, intravenous administration of this compound also led to reductions in both blood pressure and heart rate. oup.com
In vitro studies on isolated ferret and human heart muscle cells (myocardium) have shown that this compound has a negative inotropic effect, meaning it decreases the force of muscular contraction. oup.comresearchgate.net This effect is believed to be mediated through its action on M2 muscarinic receptors in cardiac cells, leading to a decrease in intracellular calcium availability during muscle contraction. oup.comnih.gov
Table 1: Cardiovascular Effects of this compound in Animal Models
| Animal Model | Route of Administration | Observed Cardiovascular Effects | Reference(s) |
|---|---|---|---|
| Sheep | Intravenous | Hypotension, Tachycardia, mild transient Bradycardia | researchgate.netnih.govoup.com |
| Rabbit | Intravenous | Hypotension, reduced Heart Rate | oup.com |
| Ferret (in vitro) | N/A | Negative inotropic effect (decreased contractility) | oup.comnih.gov |
| Human (in vitro) | N/A | Negative inotropic effect (decreased contractility) | oup.com |
Respiratory System Responses (e.g., Bronchoconstriction)
This compound has been shown to induce bronchoconstriction, a narrowing of the airways in the lungs. acciontecnicasocial.com Studies in guinea pigs demonstrated that exposure to an aerosol of this compound free base caused a significant decrease in specific airway conductance, an indicator of bronchoconstriction. nih.govresearchgate.net This effect is thought to be, at least in part, a result of the alkaline nature of this compound free base acting as a direct irritant to the pulmonary system. nih.govresearchgate.net In isolated guinea pig tracheal rings, this compound was found to antagonize acetylcholine-induced contractions, suggesting a complex interaction with cholinergic pathways in the respiratory system. google.com
Effects on Melatonin (B1676174) Synthesis in Glandular Tissues
Research has indicated that this compound can impact the synthesis of melatonin, a hormone primarily produced by the pineal gland that regulates sleep-wake cycles. oup.com In studies involving rats, administration of this compound was found to impair nocturnal melatonin synthesis both in vivo and in vitro. oup.comibict.br This inhibitory effect appears to be mediated through muscarinic receptors, as it was reversed by the muscarinic antagonist atropine. ibict.br The mechanism involves an increase in intracellular calcium levels without altering cyclic AMP (cAMP) or the activity of arylalkylamine-N-acetyltransferase (AANAT), a key enzyme in the melatonin synthesis pathway. ibict.br
Neuronal Responses and Cellular Viability in Animal Cell Cultures
In vitro studies using rat primary hippocampal cell cultures have revealed the neurotoxic potential of this compound. oup.comoup.com Exposure to this compound resulted in a concentration-dependent decrease in neuronal viability. oup.com This neurotoxicity is linked to the activation of muscarinic receptors, leading to increased intracellular calcium, DNA fragmentation, and ultimately, neuronal death through apoptosis (programmed cell death). researchgate.net Specifically, this compound has been shown to be a partial agonist at M1 and M3 muscarinic receptor subtypes. researchgate.net The neurotoxic effects of this compound were prevented by the presence of atropine, a non-specific muscarinic receptor antagonist, as well as by selective M1 and M3 antagonists. oup.comresearchgate.net Furthermore, studies have indicated that this compound can increase the activity of caspase-3, an enzyme that plays a crucial role in the execution of apoptosis. oup.comoup.com
Table 2: Neurotoxic Effects of this compound in Rat Hippocampal Cell Cultures
| Parameter | Observation | Mechanism | Reference(s) |
|---|---|---|---|
| Neuronal Viability | Decreased in a concentration-dependent manner | Activation of muscarinic receptors (M1 & M3), increased intracellular calcium, DNA fragmentation, apoptosis | oup.comresearchgate.net |
| Caspase-3 Activity | Increased | Execution of apoptosis | oup.comoup.com |
| Protective Agents | Atropine, selective M1 and M3 antagonists | Blockade of muscarinic receptors | oup.comresearchgate.net |
Assessment of Neuroadaptation Mechanisms
The repeated administration of substances can lead to neuroadaptive changes in the brain. While direct studies on neuroadaptation mechanisms specifically for this compound are limited, its interaction with the cholinergic system suggests potential for such changes. The impairment of melatonin synthesis, a hormone known to influence drug-induced sensitization, indicates a possible indirect role in neuroadaptive processes. oup.com The neurotoxic effects observed in hippocampal cells, a brain region critical for learning and memory, also point towards the potential for long-term alterations in neuronal function following exposure. oup.comoup.com
Vi. Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies of Methylecgonidine
Synthesis of Novel Phenyltropane Analogues Utilizing Methylecgonidine as a Precursor
This compound is a well-established precursor for the synthesis of numerous phenyltropane analogues. chemeurope.comsmolecule.comwikipedia.org These compounds are structurally related to cocaine but often exhibit distinct pharmacological properties, such as increased duration of action and altered receptor selectivity. The general synthetic strategy involves the reaction of this compound with a substituted or unsubstituted phenylmagnesium bromide (a Grignard reagent), which adds the phenyl group to the tropane (B1204802) ring system. wikidoc.org
This synthetic route has led to the creation of several notable phenyltropane analogues used extensively in scientific research to investigate the dopamine (B1211576) transporter (DAT) and as alternatives to cocaine in animal studies. wikidoc.org The absence of the metabolically vulnerable ester linkage found in cocaine contributes to the longer-lasting effects of these analogues. wikidoc.org
Table 1: Phenyltropane Analogues Derived from this compound
| Compound Name | Potential Research Applications | Key Structural Feature | Reference |
|---|---|---|---|
| Troparil (β-CPT) | Dopamine reuptake inhibitor studies, mapping dopamine transporters. | Phenyl group at the 3β position. | chemeurope.comwikidoc.org |
| Dichloropane (RTI-111) | Stimulant research, dopamine transporter studies. | 3,4-Dichlorophenyl group at the 3β position. | wikipedia.orgpsychonautwiki.org |
| CFT (WIN 35,428) | Imaging studies for dopamine transporters. | Phenyl group at the 3β position, similar to Troparil. | chemeurope.comwikipedia.org |
| Lometopane | Research on neuropharmacology. | 4-Iodophenyl group at the 3β position. | chemeurope.comsmolecule.com |
| Tesofensine | Investigated for clinical applications. | A thermodynamic isomer with a trans-CO2Me group was used in its development. | iiab.me |
| Brasofensine | Investigated for clinical applications. | A thermodynamic isomer with a trans-CO2Me group was used in its development. | iiab.me |
Exploration of Anticholinergic Activity in this compound Derivatives
Research has revealed that this compound and its derivatives possess significant anticholinergic properties. A key study demonstrated that this compound acts as a non-competitive and irreversible antagonist of acetylcholine-induced contractions in isolated tracheal rings. google.com This finding spurred interest in developing derivatives with potent anticholinergic activity for potential therapeutic use in conditions such as bronchoconstriction associated with asthma. google.com
Further investigations have explored the specific interactions of this compound with muscarinic acetylcholine (B1216132) receptors. While some studies describe it as a partial agonist at M1 and M3 muscarinic receptors wikipedia.orgwikiwand.com, others have identified antagonist activity. For instance, the negative inotropic effects of this compound in cardiac myocytes were inhibited by methoctramine, a selective M2 receptor blocker, suggesting a primary action on M2 receptors in the heart. nih.gov In vivo studies in sheep found that the hypotensive effects of this compound could be antagonized by atropine (B194438) methyl bromide, which supports the hypothesis that it acts as a muscarinic agonist in a whole-organism model. nih.govresearchgate.net Additionally, this compound has been noted to possess antihistaminic activity, which could contribute to its effects on bronchoconstriction. google.com
A US patent outlines a class of this compound derivatives with demonstrated anticholinergic activity, characterized by the general formula where R₁ and R₂ are modified. google.comgoogle.com
Table 2: Anticholinergic Activity Profile of this compound
| Activity Type | Receptor/System | Observed Effect | Model | Reference |
|---|---|---|---|---|
| Antagonism | Acetylcholine-induced contraction | Non-competitive, irreversible antagonism | Isolated guinea pig tracheal rings | google.com |
| Antagonism | M2 Muscarinic Receptors | Inhibition of negative inotropic effects by M2 blocker | Isolated ferret cardiac myocytes | nih.gov |
| Agonism | M1 and M3 Muscarinic Receptors | Partial agonist activity | Not specified | wikipedia.orgwikiwand.com |
| Agonism | Muscarinic Receptors (general) | Hypotension and tachycardia, antagonized by atropine | In vivo (sheep) | nih.govresearchgate.net |
| Antihistaminic | Histamine Receptors | Antihistaminic activity observed | Isolated guinea pig tracheal rings | google.com |
Design and Synthesis of Chemically Modified this compound Structures
The chemical modification of this compound has been a focal point of synthetic organic chemistry to generate novel compounds with tailored pharmacological activities. Several synthetic routes have been established to produce both this compound itself and its derivatives.
Synthesis from Cocaine or Ecgonine (B8798807) : A common laboratory-scale method involves the hydrolysis and dehydration of cocaine to yield ecgonidine (B1247834) (anhydroecgonine), which is then methylated to produce this compound. chemeurope.comwikipedia.orgwikiwand.com
Synthesis from 2,4,6-Cycloheptatriene-7-carboxylic acid : This method involves reacting 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine (B109427), followed by esterification. chemeurope.comwikipedia.orgwikiwand.com This approach allows for the creation of the core tropane structure without starting from a controlled substance.
Tandem Cyclopropanation/Cope Rearrangement : A more complex and elegant synthesis involves the reaction of a rhodium-stabilized vinylcarbenoid with a protected pyrrole (B145914) to form the [3.2.1]-azabicyclic system of this compound. wikipedia.orgwikiwand.com
Modification of the Ester Group : In one synthetic scheme, this compound was reacted with two equivalents of phenyllithium (B1222949) (PhLi). This resulted in the formation of a tertiary alcohol, demonstrating that the ester group can be a site for significant chemical modification. wikipedia.orgwikiwand.com
These synthetic strategies provide access to a wide range of modified structures where the tropane ring, the ester functionality, and the substituents can be altered to probe the structure-activity relationships.
Correlation Between Structural Modifications and Pharmacological Activity in Preclinical Models
Structure-activity relationship (SAR) studies of this compound derivatives have provided crucial insights into how specific chemical features influence their pharmacological effects.
Phenyltropane Analogues : The addition of a phenyl ring at the 3β-position, converting the this compound scaffold into a phenyltropane, is critical for high-affinity binding to the dopamine transporter (DAT). The nature of the substituents on this phenyl ring fine-tunes the potency and selectivity for monoamine transporters (DAT, SERT, NET). For example, the 3,4-dichloro substitution in Dichloropane (RTI-111) maintains potent DAT inhibition. psychonautwiki.org The removal of the C-2 ester linkage, which is present in cocaine, to create these phenyltropanes results in compounds that are pure stimulants without local anesthetic properties and with increased metabolic stability and duration of action. wikidoc.org
Anticholinergic Derivatives : For derivatives designed to have anticholinergic activity, modifications to the ester group are critical. A patent for anticholinergic this compound analogues specifies that R₁ can be a C₁-C₁₀ alkyl or an aryl-substituted C₁-C₁₀ alkyl, and R₂ can be H, a C₁-C₁₀ alkyl, or an amidine. google.comgoogle.com General SAR for anticholinergic agents with a tropane-like structure indicates that the ester side chain position affects activity, and the presence of a hydroxyl group on the acid moiety is often crucial for potent central action. nih.gov The tertiary alcohol formed by reacting this compound with phenyllithium was found to have only one-tenth the anticholinergic potency of atropine, indicating that simple addition of bulk is not sufficient for high potency. wikipedia.orgwikiwand.com
Muscarinic Receptor Activity : The inherent muscarinic activity of the this compound core complicates the SAR for its derivatives. In preclinical cardiac models, this compound produced a dose-dependent decrease in myocardial contraction and intracellular calcium concentration. nih.gov This effect was linked primarily to action at M2 muscarinic receptors. nih.gov In contrast, neurotoxicity studies have suggested that its effects may be mediated by M1 and M3 muscarinic receptors, leading to neuronal apoptosis. smolecule.comresearchgate.net These varied activities highlight that the pharmacological profile of a this compound derivative is a composite of its effects at multiple receptor systems, which can be modulated by specific structural changes.
Table 3: Summary of Structure-Activity Relationships for this compound Derivatives
| Structural Modification | Pharmacological Effect | Preclinical Model | Reference |
|---|---|---|---|
| Addition of 3β-phenyl group | Potent dopamine transporter (DAT) inhibition | In vitro binding assays, animal behavioral studies | wikidoc.org |
| Removal of C-2 ester linkage (vs. cocaine) | Increased duration of action, loss of local anesthetic effect | Animal studies | wikidoc.org |
| Modifications at R₁ and R₂ positions (ester group) | Modulated anticholinergic activity | Isolated tissue baths (tracheal rings) | google.comgoogle.com |
| Conversion of ester to tertiary alcohol | Reduced anticholinergic potency compared to atropine | Not specified | wikipedia.orgwikiwand.com |
| Unmodified this compound | Negative inotropic effect (cardiac depression) | Isolated ferret cardiac myocytes | nih.gov |
Vii. Biosynthetic Origin and Natural Occurrence of Ecgonine Type Alkaloids
Ecgonine (B8798807) Methyl Ester as a Biosynthetic Precursor in Erythroxylum Species
Ecgonine methyl ester is a pivotal intermediate in the biosynthesis of cocaine and other related tropane (B1204802) alkaloids within Erythroxylum species. ontosight.aiwikipedia.org It is the direct precursor to cocaine, formed through the benzoylation of the hydroxyl group on the ecgonine methyl ester molecule. wikipedia.orggoogle.com The formation of ecgonine methyl ester itself is a multi-step enzymatic process. The biosynthesis is thought to start with L-arginine or L-ornithine, leading to the formation of N-methylputrescine, which is considered a rate-limiting step. mdpi.com This is then oxidized and cyclized to form the tropane ring scaffold.
A key intermediate in the Erythroxylum pathway is methylecgonone (2-carbomethoxy-3-tropinone). pnas.org This compound is then stereospecifically reduced by the enzyme methylecgonone reductase (MecgoR), a member of the aldo-keto reductase family, to produce methylecgonine (B8769275) (also known as ecgonine methyl ester). pnas.org This enzymatic step is distinct from the tropinone (B130398) reduction in Solanaceae plants, which utilize enzymes from the short-chain dehydrogenase/reductase (SDR) family, providing strong evidence for the convergent evolution of tropane alkaloid biosynthesis. pnas.orgpnas.org The final step in the formation of cocaine is the transfer of a benzoyl group from benzoyl-CoA to ecgonine methyl ester, a reaction catalyzed by a BAHD acyltransferase. wikipedia.org Ecgonine methyl ester is often one of the most abundant tropane alkaloids found in the leaves of Erythroxylum coca. up.ac.za
Seasonal Variation in Tropane Alkaloid Production in Source Plants
The production and accumulation of secondary metabolites in plants, including tropane alkaloids, are significantly influenced by environmental and developmental factors, leading to seasonal variations. up.ac.za A study on three South African Erythroxylum species (E. delagoense, E. emarginatum, and E. pictum) provided the first report on the seasonal variation of a cocaine precursor in these species. up.ac.za
In this research, quantifiable amounts of ecgonine methyl ester were found only in Erythroxylum emarginatum. The study revealed a distinct seasonal pattern in the concentration of this alkaloid. up.ac.za The highest accumulation occurred during autumn and spring, while levels were undetectable in summer and significantly lower in winter. up.ac.za This fluctuation highlights the dynamic nature of alkaloid production and suggests that environmental cues associated with different seasons, such as temperature, precipitation, and light intensity, play a crucial role in regulating the biosynthetic pathway. up.ac.za These findings may explain conflicting past reports on the presence or absence of tropane alkaloids in these species, as the collection season could dramatically impact detection. up.ac.za
The table below summarizes the seasonal variation of ecgonine methyl ester found in the leaves of E. emarginatum.
| Season | Ecgonine Methyl Ester Content (% per gram dry leaf material) |
| Autumn | 0.0162 ± 0.0025 |
| Winter | 0.0022 ± 0.0001 |
| Spring | 0.0160 ± 0.0007 |
| Summer | 0.0000 |
Data sourced from a study on South African Erythroxylum species. up.ac.za
Phytochemical Screening and Identification of Related Alkaloids in Erythroxylum Species
Phytochemical screening of various Erythroxylum species has revealed a diverse array of secondary metabolites. The genus is characterized by the presence of tropane alkaloids, but also contains flavonoids, tannins, triterpenes, and other phenolic compounds. researchgate.netresearchgate.netlatamjpharm.orgscialert.net The specific alkaloid profile can vary significantly between different species. While Erythroxylum coca and Erythroxylum novogranatense are known for producing cocaine, other species synthesize a range of different tropane alkaloids. researchgate.net
For example, besides cocaine and its immediate precursors like ecgonine methyl ester and benzoylecgonine, other related alkaloids identified in cultivated coca varieties include cinnamoylcocaine (B1241223) and the truxillines. uu.nl Studies on South American species have identified various tropane derivatives, including those derived from tropan-3α-ol, tropan-3β-ol, and tropan-3α,6β-diol. mdpi.com Phytochemical analysis of Cuban Erythroxylum species such as E. areolatum, E. confusum, and E. havanense confirmed the presence of alkaloids as a principal class of secondary metabolites. latamjpharm.org Similarly, a screening of Erythroxylum monogynum from Southern India found alkaloids to be the most abundant phytochemicals in wood extracts. wisdomlib.org A study on Erythroxylum cuneatum also detected the presence of alkaloids alongside other compounds like flavonoids and tannins. researchgate.net
The table below presents a summary of phytochemical screening results for several Erythroxylum species, indicating the presence of major compound classes.
| Erythroxylum Species | Alkaloids | Flavonoids | Tannins | Triterpenoids/Steroids | Saponins |
| E. cuneatum researchgate.net | + | + | + | - | + |
| E. suberosum scialert.net | + | + | + | + | - |
| E. areolatum latamjpharm.org | + | + | + | + | - |
| E. confusum latamjpharm.org | + | + | + | + | - |
| E. havanense latamjpharm.org | + | - | + | + | - |
| E. emarginatum up.ac.za | + | + | + | + | + |
Note: (+) indicates presence, (-) indicates absence based on the cited studies.
This chemical diversity within the Erythroxylum genus underscores the complexity of alkaloid biosynthesis and its evolutionary diversification.
Viii. Emerging Research Frontiers and Methodological Advancements in Methylecgonidine Studies
Advanced Computational Approaches for Structural and Mechanistic Analysis
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone. For methylecgonidine, these approaches are crucial for understanding its structure, reactivity, and interactions with biological systems.
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a protein or other macromolecular target. nih.govnih.gov These methods are instrumental in elucidating the compound's mechanism of action at a molecular level.
Researchers utilize software like AutoDock Vina to simulate the binding of this compound to various receptors. For instance, docking studies can help predict the binding affinity and orientation of this compound at muscarinic receptors, which are implicated in its toxic effects. wikipedia.orgsmolecule.com By understanding these interactions, scientists can better comprehend why this compound exhibits specific physiological responses. The process typically involves preparing the protein structure, identifying potential binding sites, and then computationally "docking" the ligand into these sites to calculate the binding energy. nih.gov
Table 1: Key Aspects of Molecular Docking Studies for this compound
| Feature | Description |
| Objective | Predict binding affinity and mode of interaction between this compound and biological targets (e.g., muscarinic receptors). |
| Software | AutoDock Vina, Glide, Schrödinger Suite. nih.govschrodinger.com |
| Process | 1. Protein structure preparation. 2. Binding site identification. 3. Ligand docking and scoring. |
| Outcome | Elucidation of potential mechanisms of toxicity and pharmacological action. wikipedia.orgsmolecule.com |
Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules and can be used to predict the pathways of chemical reactions. nih.govbham.ac.uk These methods are particularly useful for studying the thermal decomposition of cocaine into this compound and the subsequent metabolism of this compound in the body. nih.govacs.org
By employing techniques like Density Functional Theory (DFT), researchers can model the energy changes that occur during a reaction, identifying the most likely pathways and transition states. acs.org This information is critical for understanding the formation of this compound during the pyrolysis of cocaine and for predicting its metabolic fate. acs.orgresearchgate.net For example, quantum chemical calculations can help to elucidate the mechanisms of hydrolysis and oxidation that this compound undergoes in the liver. nih.govacs.org
Molecular Modeling and Docking Studies
Development of Novel Synthetic Routes for Complex Derivatization
The synthesis of this compound and its derivatives is crucial for both research and forensic applications. While it can be produced by the pyrolysis of cocaine, controlled laboratory synthesis is necessary for producing pure standards and for creating novel analogs for pharmacological studies. wikipedia.org
Several synthetic routes have been developed. One common method involves the hydrolysis of cocaine to ecgonidine (B1247834), followed by methylation. smolecule.com Another approach starts from 2,4,6-cycloheptatriene-7-carboxylic acid, which reacts with methylamine (B109427). wikipedia.orgsmolecule.com More advanced methods, such as tandem cyclopropanation/Cope rearrangement, have also been employed to create the tropane (B1204802) skeleton of this compound. wikipedia.org These synthetic advancements allow for the creation of a variety of derivatives, which are instrumental in structure-activity relationship studies and in the development of potential therapeutic agents based on the phenyltropane scaffold.
Table 2: Selected Synthetic Routes to this compound
| Starting Material | Key Steps | Reference |
| Cocaine | Hydrolysis/dehydration followed by esterification with methanol (B129727). | wikipedia.orgsmolecule.com |
| 2,4,6-Cycloheptatriene-7-carboxylic acid | Reaction with methylamine. | wikipedia.orgsmolecule.com |
| N-((2-(TMS)ethoxy)carbonyl)pyrrole | Tandem cyclopropanation/Cope rearrangement. | wikipedia.org |
Refined In Vitro and In Vivo Animal Models for Pharmacological Characterization
To understand the pharmacological and toxicological effects of this compound, researchers rely on a combination of in vitro and in vivo models. These models are essential for characterizing the compound's effects on various organ systems.
In Vitro Models : Studies using isolated cells and tissues provide a controlled environment to investigate specific mechanisms of action. For example, cultured neonatal rat cardiomyocytes have been used to demonstrate that this compound can induce the production of nitric oxide and cause structural damage at high concentrations. Rat liver, lung, kidney, and brain microsomes have been used to study its metabolic pathways, identifying enzymatic hydrolysis as a key process. nih.govacs.org
Integration of Multi-Omics Data in Biochemical Pathway Elucidation
The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of biological systems. mdpi.comnih.gov Integrating these different layers of data, a process known as multi-omics, offers a holistic view of the biochemical pathways affected by a compound like this compound. plos.orgrsc.org
By combining data on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of how this compound perturbs cellular networks. mdpi.com This approach can help to identify novel biomarkers of exposure and toxicity, and to elucidate the complex mechanisms underlying the compound's effects. researchgate.net While specific multi-omics studies on this compound are still an emerging field, the application of these techniques holds great promise for a more comprehensive understanding of its toxicology. researchgate.net
Strategies for Academic Reference Standard Production and Validation
The availability of high-purity, well-characterized reference standards is fundamental for accurate and reproducible research and forensic analysis. inorganicventures.com For this compound, this is particularly important for its use as a biomarker for crack cocaine use. wikipedia.orgsmolecule.com
The production of reference standards involves meticulous synthesis and purification, followed by rigorous validation to confirm the compound's identity and purity. drugfuture.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) are used for characterization. researchgate.net Organizations like the United States Pharmacopeia (USP) provide detailed guidelines for the production and validation of reference standards, ensuring their suitability for their intended use. drugfuture.com The stability of the reference standard in various biological matrices, such as plasma, must also be thoroughly investigated to ensure the reliability of analytical measurements. researchgate.net
Q & A
Q. What are the methodological considerations for synthesizing methylecgonidine in laboratory settings?
this compound synthesis typically involves pyrolytic degradation of cocaine or methylation of ecgonidine. Key steps include:
- Reagent selection : Use of hydrochloric acid for hydrolysis and methanol/sulfuric acid for methylation .
- Yield optimization : Temperature control (e.g., 180–200°C for pyrolysis) and stoichiometric ratios are critical to minimize by-products.
- Purity verification : Characterization via GC-MS, NMR, or HPLC to confirm structural integrity .
Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Cocaine + HCl | Hydrolysis to ecgonidine | 60–70 |
| 2 | Ecgonidine + CH₃OH/H₂SO₄ | Methylation | 40–50 |
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Standardized models : Use in vivo rodent models with controlled dosing (e.g., 1–3 mg/kg IV) and plasma sampling intervals .
- Analytical consistency : Validate LC-MS/MS methods with calibration curves (R² > 0.99) and quality controls (e.g., ±15% accuracy) .
- Documentation : Detailed reporting of animal strain, diet, and environmental conditions to mitigate variability .
Q. What are the best practices for characterizing this compound’s metabolic pathways?
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites.
- High-resolution MS : Detect hydroxylated or demethylated derivatives; compare with reference standards.
- Statistical rigor : Use ANOVA or t-tests to assess interspecies differences in metabolic rates .
Advanced Research Questions
Q. How can conflicting data on this compound’s neurotoxic effects be resolved?
- Meta-analysis framework : Systematically review preclinical studies (e.g., PRISMA guidelines) to assess dose-response relationships and confounding variables (e.g., polydrug use) .
- Mechanistic studies : Employ CRISPR-edited neuronal cell lines to isolate this compound-specific toxicity from cocaine metabolites .
- Data harmonization : Use standardized toxicity endpoints (e.g., ROS levels, apoptosis markers) for cross-study comparisons .
Q. What experimental designs address the challenges of this compound’s instability in biological matrices?
- Sample stabilization : Immediate acidification (pH 3–4) or addition of enzyme inhibitors (e.g., sodium fluoride) post-collection .
- Stability testing : Conduct freeze-thaw cycles and long-term storage (-80°C) studies with spike-and-recovery validation (target: 85–115% recovery) .
- Alternative matrices : Compare plasma, urine, and hair samples to identify optimal detection windows .
Q. How can computational modeling enhance understanding of this compound-receptor interactions?
- Molecular docking : Use AutoDock Vina to predict binding affinities at dopamine/norepinephrine transporters.
- MD simulations : Simulate 100-ns trajectories to assess conformational stability in lipid bilayers.
- Validation : Cross-reference with in vitro binding assays (e.g., radioligand displacement) .
Q. What statistical methods are appropriate for analyzing dose-dependent behavioral effects of this compound?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Multivariate analysis : Apply PCA to disentangle locomotor activity vs. anxiety-related outcomes.
- Power analysis : Predefine sample sizes (n ≥ 8/group) to detect ≥30% effect sizes (α = 0.05, β = 0.2) .
Methodological Resources
- Synthesis protocols : Refer to Journal of Pharmacology and Experimental Therapeutics for pyrolysis conditions .
- Data analysis : Use PRISMA checklists for systematic reviews and GraphPad Prism for pharmacokinetic modeling .
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain institutional review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
